molecular formula C20H18ClN3O2 B14934611 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one

7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one

Cat. No.: B14934611
M. Wt: 367.8 g/mol
InChI Key: PZASOZNMMCVUIG-UHFFFAOYSA-N
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Description

7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one is a quinoline derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one typically involves the reaction of 7-chloroquinoline with 4-phenylpiperazine under specific conditions. One common method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to enhance the yield and purity of the product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

7-chloro-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C20H18ClN3O2/c21-14-6-7-16-18(12-14)22-13-17(19(16)25)20(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,22,25)

InChI Key

PZASOZNMMCVUIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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